![molecular formula C20H18N4O3S B2478259 N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958562-60-2](/img/no-structure.png)

N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

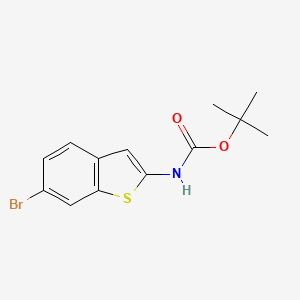

N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.

BenchChem offers high-quality N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiomodulatory Effects

Quinazolinone derivatives, like the compound , have shown potential in radiomodulatory applications. Specifically, certain derivatives bearing benzenesulfonamide moiety with variable acetamide tail have been synthesized and screened for their ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, a target for the nuclear factor erythroid 2-related factor 2 (Nrf2). These compounds demonstrated potent NQO1 inducer activity in vitro and exhibited low toxicity in mice. They also reduced the damaging effects of gamma radiation in liver tissues, hinting at their potential as radiomodulatory agents (Soliman et al., 2020).

H1-antihistaminic Activity

Quinazolinone derivatives have also been researched for their potential as H1-antihistaminic agents. A series of novel quinazolinones were synthesized and showed significant protection in animal models from histamine-induced bronchospasm. These findings suggest these compounds could be developed into new classes of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Analgesic Effects

Another area of application for quinazolinone derivatives is in analgesics. These compounds have been evaluated for their analgesic effect in a mice pain model, demonstrating significant reduction in spontaneous nociception in a capsaicin-induced test. This indicates the potential of certain quinazolinone derivatives as scaffolds for new analgesic drugs, especially for pathological pain like arthritis (Bonacorso et al., 2016).

Antitumour Activity

Quinazolinone derivatives have shown promising results as antitumor agents. For instance, a potent antifolate inhibitor of thymidylate synthetase, which is a quinazolinone derivative, exhibited high therapeutic efficacy in animal models by inhibiting tumor cell proliferation and inducing apoptosis. This suggests that certain quinazolinone derivatives could be effective against tumors, possibly even those resistant to other treatments (Jones et al., 1981).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 4-methoxybenzaldehyde with 2-amino-3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline-6-carboxylic acid, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline-6-carboxylic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline-6-carboxylic acid in methanol using triethylamine as a catalyst to form N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide intermediate.", "Step 2: Purification of the intermediate by recrystallization from diethyl ether.", "Step 3: Acetylation of the intermediate with acetic anhydride in the presence of triethylamine in diethyl ether to form the final product.", "Step 4: Purification of the final product by recrystallization from diethyl ether.", "Step 5: Neutralization of the final product with sodium bicarbonate solution.", "Step 6: Extraction of the final product with diethyl ether.", "Step 7: Drying of the organic layer with anhydrous sodium sulfate.", "Step 8: Evaporation of the solvent to obtain the final product as a solid.", "Step 9: Characterization of the final product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

Número CAS |

958562-60-2 |

Nombre del producto |

N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide |

Fórmula molecular |

C20H18N4O3S |

Peso molecular |

394.45 |

Nombre IUPAC |

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |

InChI |

InChI=1S/C20H18N4O3S/c1-27-13-8-6-12(7-9-13)11-21-17(25)10-16-19(26)24-18(22-16)14-4-2-3-5-15(14)23-20(24)28/h2-9,16,22H,10-11H2,1H3,(H,21,25) |

Clave InChI |

VLEPRVOCEYRZNM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2478180.png)

![2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2478181.png)

![2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide](/img/structure/B2478182.png)

![7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478188.png)

![Ethyl 4-[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate](/img/structure/B2478189.png)

![1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2478192.png)

![Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2478196.png)

![N-(2,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2478197.png)